2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
88284-19-9 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-21-12-6-8-13(9-7-12)22-16-14(17(19)20)10-11-4-2-3-5-15(11)18-16/h2-10H,1H3,(H,19,20) |
InChI Key |
PKIVPLQAARYGQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation for Quinoline Core Formation
The Friedländer reaction is a classical method for constructing quinoline scaffolds. For 2-(4-methoxyphenoxy)quinoline-3-carboxylic acid, a modified Friedländer approach could involve:
-
Starting materials : o-Aminoacetophenone derivatives and β-keto esters.
-
Reaction conditions : Acidic or basic catalysts (e.g., polyphosphoric acid, Eaton’s reagent) at elevated temperatures (80–180°C) .
Example Protocol :
-
Condensation of 2-amino-4-methoxyacetophenone with diethyl oxaloacetate in the presence of sulfuric acid yields ethyl 4-methoxyquinoline-3-carboxylate.
-
Hydrolysis of the ester group using aqueous NaOH or KOH produces 4-methoxyquinoline-3-carboxylic acid .
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | H<sub>2</sub>SO<sub>4</sub>, 120°C, 6h | 78% | |
| Ester Hydrolysis | 6M NaOH, reflux, 3h | 85% |
Williamson Ether Synthesis for Phenoxy Group Introduction
The phenoxy moiety at the 2-position can be introduced via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis:
-
Substrate : 2-Chloroquinoline-3-carboxylic acid.
-
Nucleophile : 4-Methoxyphenol.
-
Conditions : Base (K<sub>2</sub>CO<sub>3</sub> or NaH) in polar aprotic solvents (DMF, DMSO) at 80–100°C .
Example Protocol :
-
React 2-chloroquinoline-3-carboxylic acid with 4-methoxyphenol in DMF using K<sub>2</sub>CO<sub>3</sub> as a base.
Key Data :
Cyclization of Enamine Intermediates
Patents describe enamine intermediates for synthesizing 4-hydroxyquinoline-3-carboxylic acids, which can be derivatized to introduce the 4-methoxyphenoxy group :
-
Enamine Formation : React benzoyl chloride derivatives with malonic esters.
-
Cyclization : Heat enamines in dipolar aprotic solvents (e.g., DMF, NMP) at 150–180°C.
-
Demethylation : Convert 4-hydroxy intermediates to 4-methoxy derivatives using methyl iodide .
Example Data :
| Intermediate | Conditions | Product | Yield |
|---|---|---|---|
| Enamine III | DMF, 160°C, 4h | 4-Hydroxyquinoline-3-carboxylic acid | 65% |
| O-Methylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | 4-Methoxy analog | 82% |
Ester Hydrolysis and Functionalization
Carboxylic acid functionality is often introduced via hydrolysis of ester precursors:
-
Ester Substrates : Ethyl or methyl esters of quinoline-3-carboxylates.
-
Hydrolysis Agents : Aqueous NaOH, HCl, or H<sub>2</sub>SO<sub>4</sub> under reflux .
Optimized Conditions :
-
Ester : Ethyl 2-(4-methoxyphenoxy)quinoline-3-carboxylate.
Alternative Pathways: Friedel-Crafts Acylation
Recent studies highlight intramolecular Friedel-Crafts reactions for constructing polycyclic quinolines :
-
Synthesize 2-(aryloxymethyl)quinoline-3-carboxylic acids via Williamson ether synthesis.
-
Cyclize using Eaton’s reagent (P<sub>2</sub>O<sub>5</sub> in MeSO<sub>3</sub>H) at 60°C for 3h .
Advantages :
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Friedländer Condensation | High atom economy | Requires harsh acids/bases |
| Williamson Ether Synthesis | Selective for aryl ethers | Low reactivity of chloroquinolines |
| Enamine Cyclization | Scalable | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(4-Hydroxyphenoxy)quinoline-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenoxy)quinoline-3-methanol.
Substitution: 2-(4-Methoxyphenoxy)-6-nitroquinoline-3-carboxylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid. Research indicates that derivatives of quinoline-3-carboxylic acids exhibit selective cytotoxicity towards various cancer cell lines while minimizing toxicity to non-cancerous cells. For instance, a study demonstrated that modified quinoline-3-carboxylic acids showed enhanced selectivity for cancer cells (MCF-7 and K562) through alterations in their pKa values, which facilitated better absorption in acidic tumor environments .
Case Study: Selective Anticancer Compounds
A study evaluated several derivatives of quinoline-3-carboxylic acids, including this compound, for their antiproliferative effects. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting their potential as effective anticancer agents .
Enzyme Inhibition
Another promising application of this compound is its role as an inhibitor of specific enzymes. For example, derivatives have been synthesized and tested for their inhibitory effects on α-glucosidase, an enzyme crucial for glucose metabolism and a target for managing type 2 diabetes. Compounds demonstrated significant inhibition with varying IC50 values, indicating their potential as therapeutic agents for metabolic disorders .
Table: Enzyme Inhibition Potency of Quinoline Derivatives
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 26.0 ± 0.8 | α-glucosidase |
| Other derivatives | Varies | Varies |
Synthesis Methodologies
The synthesis of this compound often involves multi-step reactions that utilize various starting materials such as substituted isatins and aromatic ketones. Efficient synthetic routes have been developed that yield high purity and yield of the target compound.
Example Synthesis Route
- Starting Materials : Substituted isatins and aromatic ketones.
- Reagents : Potassium hydroxide as a catalyst.
- Solvent : Ethanol or water.
- Conditions : Reflux for several hours.
- Characterization Techniques : NMR spectroscopy, elemental analysis.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group enhances its binding affinity to these targets, while the quinoline core provides a rigid scaffold that facilitates specific interactions. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key quinoline-3-carboxylic acid derivatives and their comparative features:
Key Research Findings
Role of Substituents: The 4-methoxyphenoxy group in the target compound may increase membrane permeability compared to non-polar analogues . Thioxo and fluorine substituents significantly elevate antibacterial potency, as seen in 4-hydroxy-2-thioxo derivatives () and fluoroquinolones () .
Synthetic Advancements :
Biological Activity
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this compound, have been extensively studied for their potential therapeutic effects, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this compound, summarizing key findings from recent research.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a quinoline core substituted with a methoxyphenyl group and a carboxylic acid functional group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, research demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. In particular, derivatives with a quinoline-3-carboxylic acid moiety showed promising results against colorectal and breast cancer cell lines, with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 (Colorectal) | 15.3 |
| This compound | MCF-7 (Breast) | 7.5 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.
Antibacterial Activity
Quinoline derivatives are also recognized for their antibacterial properties. Studies have shown that this compound exhibits significant inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate that the compound could be a candidate for developing new antibacterial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives have been linked to their ability to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. Research has shown that this compound can significantly reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study evaluated the effect of this compound on human cancer cell lines, revealing a dose-dependent reduction in cell viability.
- Molecular Docking Studies : Computational analyses indicated strong binding affinities of this compound to key targets involved in cancer progression and inflammation, supporting its potential as a multi-target agent.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the quinoline ring and substituents can significantly influence biological activity. For example, the presence of electron-donating groups like methoxy enhances the inhibitory potency against α-glucosidase and other targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
